2,6-difluoro-N'-(1H-tetrazol-1-ylacetyl)benzohydrazide
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Overview
Description
2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound characterized by the presence of fluorine atoms and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final step involves coupling the tetraazole-containing intermediate with a benzohydrazide derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The fluorine atoms and tetraazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A simpler compound with similar fluorine substitution but lacking the tetraazole ring.
2,6-Difluoroaniline: Another related compound with fluorine atoms but different functional groups.
2,6-Difluoro-N-[(1-propyl-1H-pyrrol-2-yl)methyl]aniline: A compound with similar fluorine substitution and a different heterocyclic ring.
Uniqueness
2,6-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is unique due to the presence of both fluorine atoms and a tetraazole ring, which confer specific chemical and physical properties. This combination makes it particularly valuable for applications requiring high stability, specific binding interactions, and unique reactivity profiles.
Properties
Molecular Formula |
C10H8F2N6O2 |
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Molecular Weight |
282.21 g/mol |
IUPAC Name |
2,6-difluoro-N'-[2-(tetrazol-1-yl)acetyl]benzohydrazide |
InChI |
InChI=1S/C10H8F2N6O2/c11-6-2-1-3-7(12)9(6)10(20)15-14-8(19)4-18-5-13-16-17-18/h1-3,5H,4H2,(H,14,19)(H,15,20) |
InChI Key |
BBIJAXNMSKOASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NNC(=O)CN2C=NN=N2)F |
Origin of Product |
United States |
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